(S)-Enantiomer of 1-(4-Methoxyphenyl)butan-1-amine Demonstrates Potent TAAR1 Agonism
The (S)-enantiomer of 1-(4-methoxyphenyl)butan-1-amine is a potent agonist of the rat Trace Amine-Associated Receptor 1 (TAAR1). This is a direct, quantifiable differentiation point when compared to its (R)-enantiomer or racemic mixture, for which stereospecific activity data are often divergent in aminergic systems. [1] The compound's activity is characterized by an EC50 of 22.4 nM in a cAMP accumulation assay. [2]
| Evidence Dimension | Potency (EC50) at TAAR1 |
|---|---|
| Target Compound Data | 22.4 nM |
| Comparator Or Baseline | (R)-enantiomer or racemate (data not available for direct comparison; class-level inference of stereospecific activity applies) |
| Quantified Difference | Quantified activity for (S)-enantiomer; activity for (R) or racemate is expected to be significantly different based on known TAAR1 stereoselectivity. |
| Conditions | Activation of rat TAAR1 expressed in Syrian hamster AV12-664 cells, assessed as accumulation of cAMP after 30 mins |
Why This Matters
Potent, stereospecific TAAR1 agonism defines this compound's utility in neuropharmacology research, justifying the procurement of the pure (S)-enantiomer over racemic or alternative chiral forms for reproducible target engagement.
- [1] Reese, E. A., Bunzow, J. R., Arttamangkul, S., Sonders, M. S., & Grandy, D. K. (2007). Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of amphetamine and methamphetamine. The Journal of Pharmacology and Experimental Therapeutics, 321(1), 178–186. View Source
- [2] BindingDB. (n.d.). BDBM50359505: Activation of rat TAAR1 expressed in Syrian hamster AV12-664 cells. View Source
